molecular formula C16H14N4O2 B13796945 1H-Pyrrole-3-carboxylic acid, 5-(2-amino-4-pyrimidinyl)-2-(2-methylphenyl)-

1H-Pyrrole-3-carboxylic acid, 5-(2-amino-4-pyrimidinyl)-2-(2-methylphenyl)-

Cat. No.: B13796945
M. Wt: 294.31 g/mol
InChI Key: UGZGKQMTRPOJHW-UHFFFAOYSA-N
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Description

1H-Pyrrole-3-carboxylic acid, 5-(2-amino-4-pyrimidinyl)-2-(2-methylphenyl)- is a complex organic compound that features a pyrrole ring substituted with a carboxylic acid group, an amino-pyrimidinyl group, and a methylphenyl group

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with commercially available starting materials such as pyrrole, 2-methylbenzaldehyde, and 2-amino-4-chloropyrimidine.

    Step 1: The initial step involves the formation of the pyrrole ring through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Step 2: The carboxylic acid group is introduced via a Vilsmeier-Haack reaction, where the pyrrole is treated with DMF and POCl3 to form the formyl derivative, which is then oxidized to the carboxylic acid.

    Step 3: The amino-pyrimidinyl group is introduced through a nucleophilic aromatic substitution reaction, where 2-amino-4-chloropyrimidine reacts with the pyrrole derivative.

    Step 4: The final step involves the Friedel-Crafts acylation to introduce the 2-methylphenyl group.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Types of Reactions:

    Oxidation: The carboxylic acid group can undergo oxidation to form various derivatives, such as esters or amides.

    Reduction: The amino-pyrimidinyl group can be reduced to form the corresponding amine.

    Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like bromine or nitric acid in the presence of a catalyst.

Major Products:

    Oxidation: Formation of esters or amides from the carboxylic acid group.

    Reduction: Formation of primary amines from the amino-pyrimidinyl group.

    Substitution: Formation of halogenated or nitrated derivatives of the pyrrole ring.

Scientific Research Applications

1H-Pyrrole-3-carboxylic acid, 5-(2-amino-4-pyrimidinyl)-2-(2-methylphenyl)- has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.

    Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Industrial Applications: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-3-carboxylic acid, 5-(2-amino-4-pyrimidinyl)-2-(2-methylphenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The amino-pyrimidinyl group can form hydrogen bonds with active sites, while the pyrrole ring can participate in π-π interactions. These interactions can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

    1H-Pyrrole-3-carboxylic acid, 2-(2-methylphenyl)-: Lacks the amino-pyrimidinyl group, which may reduce its biological activity.

    1H-Pyrrole-3-carboxylic acid, 5-(2-amino-4-pyrimidinyl)-: Lacks the 2-methylphenyl group, which may affect its solubility and interaction with targets.

    1H-Pyrrole-3-carboxylic acid, 2-(2-chlorophenyl)-: Substitution of the methyl group with a chlorine atom can significantly alter its reactivity and biological properties.

Uniqueness: 1H-Pyrrole-3-carboxylic acid, 5-(2-amino-4-pyrimidinyl)-2-(2-methylphenyl)- is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the amino-pyrimidinyl and 2-methylphenyl groups enhances its potential as a versatile compound in various applications.

Properties

Molecular Formula

C16H14N4O2

Molecular Weight

294.31 g/mol

IUPAC Name

5-(2-aminopyrimidin-4-yl)-2-(2-methylphenyl)-1H-pyrrole-3-carboxylic acid

InChI

InChI=1S/C16H14N4O2/c1-9-4-2-3-5-10(9)14-11(15(21)22)8-13(19-14)12-6-7-18-16(17)20-12/h2-8,19H,1H3,(H,21,22)(H2,17,18,20)

InChI Key

UGZGKQMTRPOJHW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=C(C=C(N2)C3=NC(=NC=C3)N)C(=O)O

Origin of Product

United States

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